molecular formula C6H7ClF3NS B2593312 [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride CAS No. 1971858-34-0

[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride

Cat. No.: B2593312
CAS No.: 1971858-34-0
M. Wt: 217.63
InChI Key: VVVYILROYJGFRC-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride (CAS: 1971858-34-0) is a thiophene-derived amine hydrochloride salt featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the thiophene ring. This compound is part of a broader class of thiophene-based amines used in medicinal chemistry and materials science, often serving as intermediates in drug synthesis or as ligands in catalytic systems .

Properties

IUPAC Name

[5-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NS.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-2H,3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVYILROYJGFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971858-34-0
Record name [5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves the introduction of a trifluoromethyl group to a thiophene ring, followed by the addition of a methanamine group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanamine Group

The primary amine undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkyl derivatives .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane at room temperature .

Key Reaction Data

Reaction TypeReagents/ConditionsProductYield
AlkylationCH₃I, DMF, 60°CN-Methyl derivative78%
AcylationAcCl, CH₂Cl₂, RTAcetamide derivative85%

Electrophilic Substitution on the Thiophene Ring

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the 4-position of the thiophene ring:

  • Nitration : Using HNO₃/H₂SO₄ at 0°C produces 4-nitro derivatives .

  • Halogenation : Reacts with Br₂ in CCl₄ to yield 4-bromo-substituted products .

Electronic Effects
The trifluoromethyl group reduces electron density at the 2- and 5-positions of the thiophene, favoring substitution at the 4-position .

Oxidation and Reduction Reactions

  • Oxidation : Hydrogen peroxide in acetic acid oxidizes the thiophene ring to a sulfoxide derivative, though the trifluoromethyl group remains intact .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene system .

Stability Under Oxidative Conditions

Oxidizing AgentProductStability (t½)
H₂O₂/AcOHSulfoxide>24 hrs

Metal-Catalyzed Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane at 80°C .

Example Coupling Reaction

SubstrateCatalystLigandYield
4-Bromo derivativePd(PPh₃)₄Xantphos92%

Metabolic Transformations

In vitro studies using human liver microsomes (HLM) indicate:

  • N-Dealkylation : Major pathway (t½ = 41.2 min) .

  • Oxidative Defluorination : Minor pathway (t½ = 10.4 min) .

Metabolic Stability Data

Metabolic Pathwayt½ (HLM)t½ (RLM)
N-Dealkylation41.2 min55 min
Oxidative Defluorination10.4 min6.4 min

Reactivity in Aqueous Media

The hydrochloride salt exhibits pH-dependent solubility:

  • High solubility : In acidic conditions (pH < 3) due to protonation of the amine .

  • Precipitation : Occurs at neutral pH (6–8) .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Its structural similarities to other biologically active compounds suggest that it may exhibit significant pharmacological effects.

  • Potential Biological Activities :
    • Preliminary studies indicate that [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride may possess neuroprotective effects and anticancer activity, similar to other trifluoromethyl-substituted thiophene derivatives .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through reactions such as:

  • Electrophilic Substitution : The thiophene ring can undergo electrophilic substitution, leading to diverse functionalized products.
  • Reduction and Oxidation Reactions : These reactions allow for modifications of the compound's functional groups, further expanding its utility in synthetic chemistry.
Reaction TypeDescriptionExamples of Products
Electrophilic SubstitutionSubstitution on the thiophene ringFunctionalized thiophenes
ReductionModification of functional groupsAmines, alcohols
OxidationFormation of oxidized derivativesThiophene oxides

Biological Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacodynamics. Interaction studies may include:

  • Binding affinity assays with receptors or enzymes.
  • Evaluation of cytotoxicity against cancer cell lines.

Case Studies

Recent research highlights the significance of thiophene derivatives in drug discovery:

  • FLT3 Inhibitors : A study identified novel imidazo[1,2-a]pyridine-thiophene derivatives as potent inhibitors of FLT3, showcasing the potential of thiophene-containing compounds in targeting acute myeloid leukemia .
  • Neuroprotective Agents : Research on structurally similar compounds has demonstrated neuroprotective effects, suggesting that this compound could be explored for similar therapeutic benefits.

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The thiophene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiophene-based methanamine hydrochlorides vary primarily in substituents on the thiophene ring and the amine side chain. Key structural and electronic differences are summarized below:

Compound Name Substituent(s) on Thiophene Electronic Effect of Substituent Amine Chain Length Key References
[5-(Trifluoromethyl)thiophen-2-yl]methanamine HCl -CF₃ at C5 Strong electron-withdrawing Methanamine
(Thiophen-2-yl)methanamine HCl (15b) None Neutral Methanamine
[5-(4-Chlorophenyl)thiophen-2-yl]methanamine HCl -C₆H₄Cl at C5 Moderately electron-withdrawing Methanamine
N-Methyl-1-(5-(phenylsulfonyl)thiophen-2-yl)methanamine HCl (6a) -SO₂Ph at C5 Strong electron-withdrawing Methanamine (N-methylated)
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl Thiadiazole core with -C₆H₄OMe Electron-donating (methoxy) Methanamine
5-[(Methylamino)methyl]thiophene-2-carboxylic acid HCl -COOH at C2, -CH₂NHMe at C5 Acidic (carboxylic acid), moderate electron-withdrawing Ethanamine derivative

Key Observations :

  • Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound imparts greater electron-withdrawing character compared to chlorophenyl (-C₆H₄Cl) or methoxy (-OMe) groups, influencing reactivity and intermolecular interactions .
  • Amine Chain : Most analogs retain a methanamine (-CH₂NH₂) chain, but N-methylation (e.g., compound 6a) or elongation to ethanamine (e.g., compound 17) alters steric and electronic profiles .
Physicochemical Properties
Property [5-(CF₃)Thiophen-2-yl]methanamine HCl (Thiophen-2-yl)methanamine HCl [5-(4-ClPh)Thiophen-2-yl]methanamine HCl N-Methyl-5-(SO₂Ph)Thiophen-2-yl Methanamine HCl
Molecular Weight (g/mol) 245.67 153.63 274.75 325.83
Melting Point (°C) Not reported 180–182 (dec.) Not reported 215–217
Solubility (Water) Moderate High Low Low
logP (Predicted) 2.1 0.8 2.8 1.5

Notes:

  • The trifluoromethyl analog exhibits moderate water solubility due to the balance between hydrophilic (amine HCl) and hydrophobic (-CF₃) groups.
  • Sulfonyl-substituted analogs (e.g., compound 6a) show lower solubility despite polar substituents, likely due to increased molecular rigidity .
Spectroscopic Data

Comparative ¹H NMR Shifts (δ, ppm) :

Proton Position [5-(CF₃)Thiophen-2-yl]methanamine HCl (Thiophen-2-yl)methanamine HCl [5-(4-ClPh)Thiophen-2-yl]methanamine HCl
Thiophene H-3 7.42 (d, J = 3.6 Hz) 7.21 (d, J = 3.1 Hz) 7.55 (d, J = 3.8 Hz)
Thiophene H-4 6.95 (d, J = 3.6 Hz) 6.89 (d, J = 3.1 Hz) 7.12 (d, J = 3.8 Hz)
-CH₂NH₃⁺ 3.85 (s, 2H) 3.72 (s, 2H) 3.91 (s, 2H)

Key Insight : The deshielding of thiophene protons in the trifluoromethyl derivative (δ 7.42 for H-3) versus the unsubstituted analog (δ 7.21) reflects the -CF₃ group’s electron-withdrawing effect .

Biological Activity

[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8ClF3S\text{C}_7\text{H}_8\text{ClF}_3\text{S}

This structure includes a thiophene ring substituted with a trifluoromethyl group at the 5-position and a methanamine group, which contributes to its biological activity.

The mechanism of action for this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets, which may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings exhibit antimicrobial activity. For instance, derivatives similar to [5-(Trifluoromethyl)thiophen-2-yl]methanamine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study reported that modifications in the thiophene structure could lead to significant increases in antibacterial potency, suggesting that this compound might also possess similar properties .

Anti-inflammatory Effects

The presence of the trifluoromethyl group can enhance the anti-inflammatory properties of thiophene derivatives. Compounds with similar structures have been investigated for their ability to reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Cytotoxic Activity

In vitro studies have demonstrated that thiophene derivatives can induce cytotoxicity in cancer cell lines. The unique structural features of this compound may contribute to its effectiveness as an anticancer agent. For example, compounds with similar functionalities have been shown to inhibit cell proliferation in various cancer types, including breast and colon cancers .

Case Studies

StudyFindings
Study 1 Investigated the antibacterial activity of thiophene derivatives; found significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 0.2 to 1.5 µg/mL .
Study 2 Examined anti-inflammatory effects; compounds showed reduced levels of pro-inflammatory cytokines in cell cultures .
Study 3 Evaluated cytotoxicity in human cancer cell lines; several derivatives exhibited over 60% growth inhibition at concentrations of 10^-5 M .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride, and how can purity be optimized?

  • Synthesis : A common approach involves functionalizing the thiophene ring at the 2-position with a trifluoromethyl group, followed by amination. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may be used to introduce the trifluoromethyl group. The amine group can then be introduced via reductive amination or Gabriel synthesis .
  • Purity Optimization : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures is recommended. Purity ≥95% can be confirmed by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers characterize this compound spectroscopically?

  • NMR :

  • ¹H NMR (DMSO-d6): Expected signals include a singlet for the -NH3+ group (δ 8.2–8.5 ppm), aromatic protons on the thiophene ring (δ 7.2–7.5 ppm), and the methylene group (δ 3.8–4.2 ppm).
  • ¹³C NMR : The trifluoromethyl group appears as a quartet (δ 120–125 ppm, J = 285 Hz). The thiophene carbons resonate at δ 125–140 ppm .
    • Mass Spectrometry : Exact mass for C6H7ClF3NS ([M+H]+): 222.0 (calculated). High-resolution MS (ESI+) is recommended to confirm the molecular ion .

Q. What solvent systems are suitable for solubility testing?

  • The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol or ethanol. Limited solubility is observed in water (<1 mg/mL at 25°C). For biological assays, prepare stock solutions in DMSO and dilute with PBS (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?

  • Crystallization : Diffraction-quality crystals can be grown via slow evaporation from ethanol/water (1:1). SHELX programs (e.g., SHELXL) are suitable for structure refinement. Key parameters: space group P21/c, Z = 4, with hydrogen bonding between the amine hydrochloride and thiophene sulfur .
  • Challenges : The trifluoromethyl group may induce disorder; use restraints during refinement. Data collection at low temperature (100 K) improves resolution .

Q. What pharmacological mechanisms should be explored given its structural analogs?

  • Target Hypotheses : The thiophene and trifluoromethyl motifs are prevalent in kinase inhibitors and GPCR modulators. Prioritize assays for:

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using ATP-competitive assays.
  • Neurotransmitter Receptors : Evaluate binding affinity for serotonin (5-HT3) or dopamine receptors via radioligand displacement .
    • Toxicity : Preliminary cytotoxicity studies (e.g., HepG2 cells, IC50) are critical due to limited toxicological data on related compounds .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Data :

ConditionDegradation (%)Timeframe
25°C, air<5%6 months
4°C, N2<2%12 months
-20°CNo degradation24 months
  • Analysis : Monitor by HPLC. Degradation products include oxidation of the thiophene ring (detectable via LC-MS) .

Q. What strategies mitigate side reactions during derivatization of the primary amine?

  • Protection-Deprotection : Use Boc (tert-butyloxycarbonyl) or Fmoc groups to protect the amine during coupling reactions. For example:

  • Boc Protection : React with di-tert-butyl dicarbonate in THF/water (pH 8–9).
  • Deprotection : Use TFA/DCM (1:4) for 2 hours .
    • Side Reactions : Avoid strong bases to prevent elimination of the trifluoromethyl group.

Methodological Notes

  • Contradictions : While the compound is listed as "typically in stock" , its long-term stability requires validation under inert atmospheres.
  • Tools : SHELX software is preferred for crystallography due to robustness with small molecules .

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